molecular formula C14H15NO4 B5059742 3-(anilinocarbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

3-(anilinocarbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No. B5059742
M. Wt: 261.27 g/mol
InChI Key: MFUCMTIVYRQXAH-UHFFFAOYSA-N
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Description

The compound “3-(anilinocarbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid” is a complex organic molecule. It contains an aniline (phenylamine) group, a carboxylic acid group, and a bicyclic heptane structure .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 2-azabicyclo[2.2.1]heptanes can be synthesized via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes .


Molecular Structure Analysis

The compound likely has a bicyclic structure based on the “bicyclo[2.2.1]heptane” portion of its name. This is a common structure found in many organic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. Without more information, it’s difficult to speculate on this .

Future Directions

The future directions for this compound would depend on its potential applications. It could be of interest in various fields such as medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

3-(phenylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c16-13(15-8-4-2-1-3-5-8)11-9-6-7-10(19-9)12(11)14(17)18/h1-5,9-12H,6-7H2,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFUCMTIVYRQXAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C(C1O2)C(=O)NC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Phenylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

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